methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Construction of the pyridine ring: This step often involves the condensation of an aldehyde with an amine, followed by cyclization.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antiviral, or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Pyrazole Derivatives: These compounds have similar synthetic routes and pharmacological activities.
Uniqueness
Methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate is unique due to its combination of multiple heterocyclic rings, which may confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or novel applications in materials science.
Properties
IUPAC Name |
methyl 5-[[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c1-26-19(25)15-5-4-13(27-15)11-23-10-2-3-14(18(23)24)17-21-16(22-28-17)12-6-8-20-9-7-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCUXQKIBCWQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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